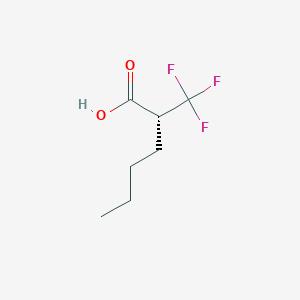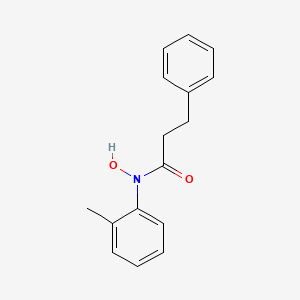
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is an organic compound with a complex structure that includes both hydroxy and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide typically involves the reaction of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps. The acetylation of N-methylaniline with chloracetyl chloride is catalyzed by triethylamine, yielding 2-chloro-N-methyl-N-phenyl-acetamide. This intermediate is then esterified with anhydrous sodium acetate in the presence of a phase transfer catalyst, tetrabutylammonium bromide, to produce 2-acetoxyl-N-methyl-N-phenyl-acetamide. Finally, ester interchange with methanol catalyzed by potassium hydroxide yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be an amine derivative.
Substitution: The major products would be substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-N-(2-methylphenyl)acetamide
- N-Hydroxy-N-(4-butyl-2-methylphenyl)formamidine
- 2-Hydroxy-N-methyl-N-phenyl-acetamide
Uniqueness
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, which include both hydroxy and amide groups attached to an aromatic ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
79115-40-5 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-hydroxy-N-(2-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)17(19)16(18)12-11-14-8-3-2-4-9-14/h2-10,19H,11-12H2,1H3 |
InChI-Schlüssel |
XXUCURAGFNEYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C(=O)CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


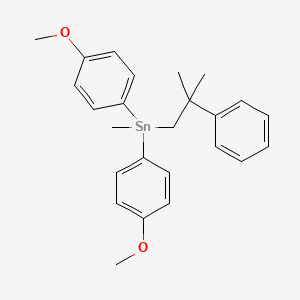


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
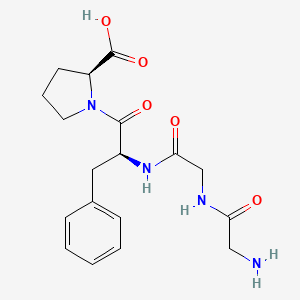
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)

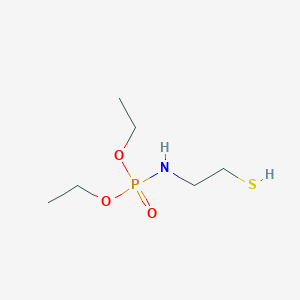
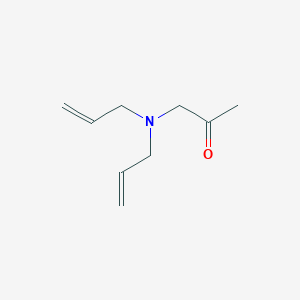
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
